Fas C-Terminal Tripeptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

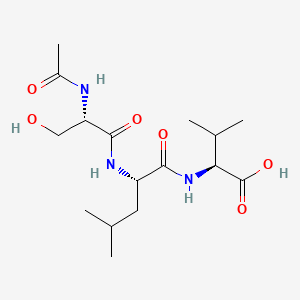

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O6/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIIRLCDJGETQD-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Fas C-Terminal Tripeptide: Sequence, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fas C-terminal tripeptide, a key molecular entity in the regulation of apoptosis. We will delve into its amino acid sequence, its critical role in the Fas signaling pathway, and the experimental methodologies employed to elucidate its function.

The this compound: Sequence and Properties

The C-terminal tripeptide of the Fas receptor (also known as APO-1 or CD95) is a short amino acid sequence that plays a crucial role in mediating protein-protein interactions.

The sequence of this tripeptide is Acetyl-Serine-Leucine-Valine-OH (Ac-Ser-Leu-Val-OH) . This sequence is both necessary and sufficient for its interaction with the third PDZ (Postsynaptic density 95/Discs large/Zonula occludens-1) domain of the Fas-associated phosphatase-1 (FAP-1).

| Property | Value | Reference |

| Sequence | Ac-Ser-Leu-Val-OH | |

| Molecular Formula | C16H29N3O6 | |

| Molecular Weight | 359.4 g/mol | |

| Binding Partner | Fas-associated phosphatase-1 (FAP-1) |

Role in the Fas Signaling Pathway

The Fas receptor is a member of the tumor necrosis factor receptor (TNFR) superfamily and a key initiator of the extrinsic apoptosis pathway. Upon binding of its ligand, Fas ligand (FasL), the Fas receptor trimerizes, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex recruits adaptor proteins like FADD and pro-caspase-8, leading to the activation of caspase-8 and the subsequent execution of apoptosis.

Fas-associated phosphatase-1 (FAP-1) acts as a negative regulator of this pathway. It interacts with the C-terminal tripeptide of Fas, which can lead to the dephosphorylation of the Fas receptor and retention of the receptor within the cytoplasm, thereby preventing its expression on the cell surface. This sequestration of the Fas receptor inhibits the initiation of the apoptotic signal.

The Ac-Ser-Leu-Val-OH tripeptide can competitively inhibit the binding of FAP-1 to the Fas receptor. This inhibition restores the localization of the Fas receptor to the cell surface, sensitizing the cell to FasL-induced apoptosis.

Signaling Pathway Diagrams

Caption: Canonical Fas-mediated apoptosis signaling pathway.

Caption: Mechanism of FAP-1 mediated inhibition and its reversal by the this compound.

Quantitative Data on Inhibitory Activity

The Ac-Ser-Leu-Val-OH tripeptide has been shown to inhibit the binding of FAP-1 to the Fas receptor in a dose-dependent manner. The following table summarizes available quantitative data on its inhibitory potency.

| Compound | Concentration | % Inhibition of Fas/FAP-1 Binding | Reference |

| This compound | 30 µM | 31.1% | |

| This compound | 50 µM | 44.3% | |

| This compound | 100 µM | 87.6% | |

| This compound | 1 mM | 100.7% |

Studies on derivatives of the this compound have also been conducted to improve its inhibitory potency. For instance, the addition of hydrophobic groups to the N-terminus has been shown to significantly increase its activity.

Experimental Protocols

The interaction between the this compound and FAP-1, and its subsequent effect on apoptosis, has been investigated using several key experimental techniques.

In Vitro Fas/FAP-1 Binding Inhibition Assay

This assay is used to quantify the ability of the tripeptide to disrupt the interaction between the Fas receptor and FAP-1.

Methodology:

-

Protein Expression and Purification:

-

Express a recombinant fragment of FAP-1 containing the third PDZ domain, often as a fusion protein (e.g., with Glutathione S-transferase, GST) in E. coli.

-

Express the C-terminal portion of the Fas receptor, also as a fusion protein (e.g., with a His-tag).

-

Purify the proteins using affinity chromatography (e.g., Glutathione-Sepharose for GST-FAP-1 and Ni-NTA for His-Fas).

-

-

Binding Assay:

-

Immobilize one of the purified proteins (e.g., GST-FAP-1) onto a solid support, such as a 96-well plate.

-

Add the other protein (e.g., His-Fas) to the wells, along with varying concentrations of the Ac-Ser-Leu-Val-OH tripeptide or control peptides.

-

Incubate to allow for binding to occur.

-

Wash the wells to remove unbound proteins.

-

-

Detection:

-

Detect the amount of bound protein using an antibody against its tag (e.g., anti-His antibody) conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Add a colorimetric substrate and measure the absorbance to quantify the amount of bound protein. The reduction in signal in the presence of the tripeptide indicates inhibition.

-

The Fas C-Terminal Tripeptide: A Technical Guide to its Structure, Function, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Fas receptor (FasR), a member of the tumor necrosis factor receptor superfamily, is a key regulator of apoptosis, or programmed cell death. Its C-terminal region contains a highly specific tripeptide motif, Acetyl-Ser-Leu-Val-OH (Ac-SLV-OH), that serves as a critical interaction point for the protein tyrosine phosphatase FAP-1 (Fas-associated phosphatase-1). This interaction negatively regulates Fas-mediated apoptosis, and its disruption has emerged as a promising strategy for sensitizing cancer cells to apoptotic stimuli. This technical guide provides a comprehensive overview of the structure, function, and experimental analysis of the Fas C-terminal tripeptide, with a focus on its role in the Fas/FAP-1 signaling axis and its potential as a target for therapeutic intervention.

Structure of the this compound and its Interaction with FAP-1

The C-terminal tripeptide of the Fas receptor has the amino acid sequence Ser-Leu-Val and is N-terminally acetylated. The structural integrity of this tripeptide is paramount for its biological function, which is to bind to the PDZ (PSD-95/Dlg1/ZO-1) domain of FAP-1.

Key Structural Features for FAP-1 Binding

Structural and functional studies have elucidated the critical molecular determinants for the interaction between the this compound and the FAP-1 PDZ domain.[1] These include:

-

C-terminal Carboxyl Group: The free carboxyl group at the C-terminus of the valine residue is essential for binding. It is believed to form crucial hydrogen bonds with the backbone amides of the conserved GLGF motif within the PDZ domain of FAP-1.

-

L-Valine Residue: The C-terminal L-Valine residue is a key recognition element. Its aliphatic side chain fits into a hydrophobic pocket within the FAP-1 PDZ domain, contributing significantly to the binding affinity and specificity.

-

Serine Hydroxyl Group: The hydroxyl group of the serine residue at the N-terminal position of the tripeptide acts as a hydrogen bond donor, further stabilizing the interaction with the FAP-1 PDZ domain.[1]

The sequence Ac-Ser-Leu-Val-OH represents the minimal and sufficient motif for this high-affinity interaction.[2]

Structural Visualization of the Fas/FAP-1 Interaction

While a high-resolution crystal structure of the this compound in complex with the FAP-1 PDZ domain is not publicly available, a logical model of the interaction can be inferred from the known structures of other PDZ domain-peptide complexes and the mutational data. The following diagram illustrates the key binding determinants.

Function of the this compound in Apoptosis Regulation

The primary function of the this compound is to mediate the interaction between the Fas receptor and FAP-1. FAP-1 is a protein tyrosine phosphatase that acts as a negative regulator of Fas-induced apoptosis. By binding to the C-terminus of Fas, FAP-1 is thought to interfere with the formation of the Death-Inducing Signaling Complex (DISC), a critical step in the activation of the caspase cascade and the execution of apoptosis.

The Fas/FAP-1 Signaling Pathway

Upon binding of the Fas ligand (FasL) to the Fas receptor, the receptors trimerize, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8 to form the DISC. This proximity induces the auto-activation of caspase-8, which then initiates a downstream caspase cascade, culminating in apoptosis.

FAP-1 disrupts this process by binding to the this compound, thereby preventing or limiting the formation of a functional DISC. This inhibitory action is particularly relevant in certain cancer cells that overexpress FAP-1, rendering them resistant to Fas-mediated apoptosis.

The following diagram illustrates the inhibitory role of the FAP-1 interaction on the Fas signaling pathway.

Quantitative Data on this compound Interactions

The interaction between the this compound and FAP-1, as well as the inhibitory effects of this peptide and its analogs, have been quantified in several studies. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency of this compound (Ac-Ser-Leu-Val-OH)

| Concentration | Fas/FAP-1 Binding Inhibition (%) |

| 30 µM | 31.1% |

| 50 µM | 44.3% |

| 100 µM | 87.6% |

| 1 mM | 100.7% |

Data sourced from a commercially available technical datasheet. The exact experimental conditions were not specified.

Table 2: IC50 Values of this compound Analogs for FAP-1 Binding Inhibition

| Compound | Modification | IC50 (µM) |

| Phenylaminocarbonyl-Ser-Leu-Val-OH | N-terminal modification | 4.1 |

| Ac-Ser-Leu-Val-OH | Unmodified | >1000 |

Data from a study on structural modifications to enhance inhibitory activity.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structure and function of the this compound.

Competitive Fluorescence Polarization Assay for Fas/FAP-1 Binding

This protocol describes a method to quantify the inhibition of the this compound/FAP-1 PDZ domain interaction by a test compound.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Synthesize or procure a fluorescently labeled Fas C-terminal peptide (e.g., with FITC or TAMRA).

-

Express and purify the FAP-1 PDZ domain.

-

Prepare a series of dilutions of the test compound (e.g., the unmodified Ac-SLV-OH or its analogs) in assay buffer (e.g., PBS with 0.01% Tween-20).

-

-

Assay Setup:

-

In a black, low-volume 384-well plate, add a fixed concentration of the FAP-1 PDZ domain and the fluorescently labeled Fas peptide to each well. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the tracer and at or below the Kd for the protein.

-

Add the serially diluted test compounds to the wells. Include control wells with no test compound (maximum polarization) and wells with no FAP-1 PDZ domain (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes). The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the binding between the fluorescent peptide and the FAP-1 PDZ domain.

-

Cell-Based Apoptosis Assay in Fas-Resistant Cells

This protocol outlines a method to assess the ability of this compound analogs to sensitize FAP-1-overexpressing, Fas-resistant cancer cells to Fas-induced apoptosis.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Culture a Fas-resistant, FAP-1-overexpressing cancer cell line (e.g., certain colon or breast cancer cell lines) in appropriate media.

-

Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of the this compound analog. Include a vehicle-only control.

-

-

Apoptosis Induction:

-

After a pre-incubation period with the peptide analog (e.g., 1-2 hours), add a fixed concentration of an apoptosis-inducing anti-Fas antibody (e.g., CH-11).

-

-

Incubation:

-

Incubate the cells for a period sufficient to induce apoptosis (e.g., 24-48 hours).

-

-

Staining:

-

Harvest the cells (including any floating cells) and wash with a suitable binding buffer.

-

Stain the cells with a fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

-

Compare the percentage of apoptotic cells in the peptide-treated groups to the control group to determine the sensitizing effect of the peptide.

-

Conclusion and Future Directions

The this compound is a key molecular determinant in the regulation of apoptosis. Its specific interaction with the FAP-1 PDZ domain provides a compelling target for the development of novel cancer therapeutics. By disrupting this interaction, it is possible to restore the apoptotic potential of cancer cells that have become resistant to Fas-mediated cell death.

Future research in this area should focus on:

-

High-throughput screening of small molecule libraries to identify non-peptide-based inhibitors of the Fas/FAP-1 interaction with improved pharmacological properties.

-

Structural studies to obtain a high-resolution crystal structure of the this compound in complex with the FAP-1 PDZ domain to guide rational drug design.

-

In vivo studies to evaluate the efficacy and safety of potent Fas/FAP-1 interaction inhibitors in preclinical models of cancer.

The continued exploration of the this compound and its interaction with FAP-1 holds significant promise for the development of innovative and effective cancer therapies.

References

Unraveling the Pro-Apoptotic Power of Ac-Ser-Leu-Val-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Ac-Ser-Leu-Val-OH, representing the C-terminal sequence of the Fas receptor (CD95/APO-1), has emerged as a targeted modulator of apoptosis. This document provides an in-depth technical overview of its core mechanism of action, focusing on its role in the extrinsic apoptotic pathway. By competitively inhibiting the interaction between the Fas receptor and the Fas-associated phosphatase-1 (Fap1), Ac-Ser-Leu-Val-OH sensitizes cancer cells to Fas-mediated cell death. This guide consolidates available data on its biological activity, outlines key experimental methodologies for its study, and presents visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the Fas/Fap1 Axis

The primary mechanism of action of Ac-Ser-Leu-Val-OH is the disruption of a key negative regulatory interaction within the extrinsic apoptosis pathway. The Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, plays a pivotal role in initiating programmed cell death upon binding its ligand, FasL.

However, in many cancer cells, the pro-apoptotic signaling of Fas is dampened by the activity of Fas-associated phosphatase-1 (Fap1). Fap1 binds to the C-terminal region of the Fas receptor, and its phosphatase activity is thought to dephosphorylate key signaling molecules in the Fas pathway, thereby inhibiting the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation.

The tripeptide Ser-Leu-Val (SLV) mimics the C-terminal tail of the Fas receptor. When acetylated at the N-terminus (Ac-Ser-Leu-Val-OH), it acts as a specific antagonist, blocking the binding of Fap1 to the Fas receptor.[1][2][3] This competitive inhibition liberates the Fas receptor from the inhibitory influence of Fap1, thereby increasing cellular sensitivity to FasL-induced apoptosis.[1][2][3]

Furthermore, the SLV peptide has been observed to decrease cellular levels of β-catenin and disrupt the interaction between Fap1 and the Adenomatous Polyposis Coli (APC) protein, suggesting potential cross-talk with other signaling pathways relevant to cancer development.[1][2]

Signaling Pathway Diagram

Caption: Signaling pathway of Fas-mediated apoptosis and the inhibitory role of Fap1, which is blocked by Ac-Ser-Leu-Val-OH.

Quantitative Data Summary

Currently, publicly available, peer-reviewed literature with specific quantitative data such as IC50 values for the Fap1-Fas interaction or detailed dose-response curves for apoptosis induction by Ac-Ser-Leu-Val-OH is limited. The information is primarily available from commercial suppliers summarizing its biological activity. Further research is required to establish a comprehensive quantitative profile.

Experimental Protocols

The investigation of Ac-Ser-Leu-Val-OH's pro-apoptotic mechanism involves a series of established cell and molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Viability and Apoptosis Assays

Objective: To determine the effect of Ac-Ser-Leu-Val-OH on cell viability and to quantify the induction of apoptosis.

Methodology: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Culture: Culture a cancer cell line known to express both the Fas receptor and Fap1 (e.g., a colon cancer cell line) in appropriate media.

-

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Ac-Ser-Leu-Val-OH, with and without the addition of Fas Ligand (FasL). Include untreated and vehicle-treated cells as negative controls. A known apoptosis-inducing agent can be used as a positive control.

-

Cell Harvesting: After the desired incubation period (e.g., 24-48 hours), collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

-

Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflow Diagram:

Caption: Workflow for assessing apoptosis induction by Ac-Ser-Leu-Val-OH using Annexin V/PI staining and flow cytometry.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that Ac-Ser-Leu-Val-OH disrupts the interaction between the Fas receptor and Fap1.

Methodology:

-

Cell Lysis: Treat cells with Ac-Ser-Leu-Val-OH as described above. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for the Fas receptor, which has been pre-coupled to protein A/G beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an antibody specific for Fap1. A decrease in the amount of co-immunoprecipitated Fap1 in the Ac-Ser-Leu-Val-OH treated samples compared to the control would indicate a disruption of the interaction.

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases, such as caspase-3, following treatment with Ac-Ser-Leu-Val-OH.

Methodology:

-

Cell Treatment and Lysis: Treat cells as previously described and prepare cell lysates.

-

Assay: Use a commercially available fluorometric or colorimetric caspase activity assay kit. These assays typically utilize a specific peptide substrate for the caspase of interest (e.g., DEVD for caspase-3) conjugated to a reporter molecule (a fluorophore or a chromophore).

-

Measurement: In the presence of active caspase in the cell lysate, the substrate is cleaved, releasing the reporter molecule. The resulting fluorescence or absorbance is measured using a plate reader and is proportional to the caspase activity.

Conclusion and Future Directions

Ac-Ser-Leu-Val-OH represents a promising tool for the targeted induction of apoptosis in cells where the Fas pathway is suppressed by Fap1. Its mechanism of action is specific, involving the disruption of a key protein-protein interaction. While its biological activity is established, further research is needed to fully quantify its potency and to explore its therapeutic potential in preclinical models. Future studies should focus on obtaining detailed pharmacokinetic and pharmacodynamic data, as well as investigating its efficacy in various cancer types that overexpress Fap1. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

The Discovery and Role of the Fas C-Terminal Tripeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, characterization, and biological significance of the Fas C-terminal tripeptide, Ac-Ser-Leu-Val-OH. This bioactive peptide has emerged as a key modulator of the Fas (also known as APO-1 or CD95) signaling pathway, a critical regulator of programmed cell death (apoptosis). A comprehensive understanding of this tripeptide's mechanism of action provides a valuable foundation for the development of novel therapeutics targeting apoptosis dysregulation in various diseases, including cancer and autoimmune disorders.

Introduction to the Fas Signaling Pathway

The Fas receptor is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily. Upon binding to its natural ligand, Fas ligand (FasL), the Fas receptor trimerizes, initiating a signaling cascade that culminates in apoptosis.[1] This process is primarily mediated through the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-caspase-8, leading to its activation and the subsequent activation of downstream effector caspases that execute the apoptotic program.

However, the Fas-mediated apoptotic signal can be negatively regulated by the Fas-Associated Phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminus of the Fas receptor.[2] This interaction can inhibit the apoptotic signal, and overexpression of FAP-1 has been observed in various cancer cell lines, contributing to their resistance to Fas-induced apoptosis.

Discovery of the this compound

Initial studies revealed that the C-terminal 15 amino acids of the human Fas receptor were both necessary and sufficient for its interaction with FAP-1.[2] Subsequent research focused on identifying the minimal peptide sequence within this region responsible for this interaction. Through a series of in vitro binding inhibition assays and screening of random peptide libraries using the yeast two-hybrid system, it was discovered that the C-terminal tripeptide of Fas, with the sequence Ac-Ser-Leu-Val-OH, was the minimal and essential motif for binding to the third PDZ (PSD-95/Dlg/ZO-1) domain of FAP-1.[2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of the this compound on the Fas/FAP-1 interaction has been quantified in various studies. The following table summarizes the key findings.

| Compound | Concentration | % Inhibition of Fas/FAP-1 Binding | Reference |

| This compound | 30 µM | 31.1% | --INVALID-LINK-- |

| This compound | 50 µM | 44.3% | --INVALID-LINK-- |

| This compound | 100 µM | 87.6% | --INVALID-LINK-- |

| This compound | 1 mM | 100.7% | --INVALID-LINK-- |

Experimental Protocols

Solid-Phase Synthesis of Ac-Ser-Leu-Val-OH

This protocol outlines the manual solid-phase synthesis of the this compound using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Val-Wang resin

-

Fmoc-Leu-OH

-

Fmoc-Ser(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell Fmoc-Val-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from Valine.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling of Leucine:

-

Pre-activate Fmoc-Leu-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Washing: Wash the resin as described in step 3.

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Leucine.

-

Washing: Repeat step 3.

-

Coupling of Serine:

-

Pre-activate Fmoc-Ser(tBu)-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Washing: Repeat step 3.

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Serine.

-

Washing: Repeat step 3.

-

N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM for 1 hour.

-

Washing: Wash the resin with DCM (3x) and methanol (3x) and dry under vacuum.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Fas/FAP-1 Binding Inhibition Assay

This protocol describes an ELISA-based assay to measure the inhibition of Fas/FAP-1 binding by the C-terminal tripeptide.

Materials:

-

Recombinant GST-FAP-1 (PDZ3 domain) fusion protein

-

Biotinylated synthetic peptide corresponding to the C-terminal 15 amino acids of Fas

-

Ac-Ser-Leu-Val-OH

-

96-well ELISA plates

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat a 96-well plate with GST-FAP-1 (PDZ3) at a concentration of 1 µg/mL in PBS overnight at 4°C.

-

Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 1% BSA in PBS for 1 hour at room temperature.

-

Inhibition:

-

Prepare serial dilutions of the this compound in binding buffer (PBS with 0.1% BSA).

-

Add the tripeptide dilutions to the wells, followed by the biotinylated Fas C-terminal peptide (at a constant concentration, e.g., 100 nM).

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate with PBST.

-

Add streptavidin-HRP conjugate diluted in binding buffer and incubate for 1 hour at room temperature.

-

Wash the plate with PBST.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

-

Measurement: Stop the reaction with stop solution and measure the absorbance at 450 nm using a plate reader.

-

Analysis: Calculate the percent inhibition for each tripeptide concentration relative to the control (no inhibitor).

Apoptosis Induction in DLD-1 Cells

This protocol describes the induction of apoptosis in the human colon cancer cell line DLD-1, which is resistant to Fas-mediated apoptosis due to high FAP-1 expression.

Materials:

-

DLD-1 cells

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

Anti-Fas antibody (clone CH11)

-

Ac-Ser-Leu-Val-OH

-

Microinjection apparatus or a suitable peptide delivery system (e.g., liposomes)

-

DAPI (4',6-diamidino-2-phenylindole) stain

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture DLD-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Peptide Delivery:

-

Microinjection: Microinject Ac-Ser-Leu-Val-OH (e.g., at a concentration of 1 mg/mL in PBS) into the cytoplasm of DLD-1 cells.

-

Alternative Delivery: Encapsulate the tripeptide in a suitable delivery vehicle and incubate with the cells according to the manufacturer's protocol.

-

-

Apoptosis Induction: After peptide delivery, treat the cells with anti-Fas antibody (e.g., 100 ng/mL) for 4-6 hours.

-

Apoptosis Assessment (DAPI Staining):

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Stain the cells with DAPI (1 µg/mL) for 5 minutes.

-

Wash the cells with PBS.

-

-

Visualization and Quantification:

-

Observe the cells under a fluorescence microscope.

-

Count the number of apoptotic cells (characterized by condensed and fragmented nuclei) and the total number of cells in several fields of view.

-

Calculate the percentage of apoptotic cells.

-

Visualizations

Fas Signaling Pathway and Inhibition by C-Terminal Tripeptide

Caption: Fas signaling pathway and its inhibition by FAP-1 and the this compound.

Experimental Workflow for Apoptosis Induction Assay

Caption: Workflow for assessing apoptosis induction in DLD-1 cells.

Conclusion

The discovery of the this compound as a potent inhibitor of the Fas/FAP-1 interaction has provided invaluable insights into the regulation of apoptosis. This technical guide offers a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used for its study. The detailed protocols and visualizations serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug development, facilitating further investigation into the therapeutic potential of targeting the Fas signaling pathway. The ability of this small peptide to sensitize resistant cancer cells to Fas-mediated apoptosis underscores its potential as a lead compound for the development of novel anti-cancer agents.

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The molecular interaction of Fas and FAP-1. A tripeptide blocker of human Fas interaction with FAP-1 promotes Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Fas C-Terminal Tripeptide in Cell Death Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fas receptor (Fas), a member of the tumor necrosis factor receptor superfamily, is a key mediator of programmed cell death, or apoptosis. Upon engagement by its cognate ligand, Fas ligand (FasL), Fas trimerizes and recruits intracellular adapter proteins to form the Death-Inducing Signaling Complex (DISC), leading to the activation of a caspase cascade and subsequent cellular demise. While the core apoptotic signaling pathway is well-characterized, the regulatory mechanisms governing Fas activity are multifaceted. This technical guide provides an in-depth examination of the critical role played by the C-terminal tripeptide of Fas, specifically the Ser-Leu-Val (SLV) motif, in modulating cell death signaling. This tripeptide serves as a docking site for the PDZ domain-containing protein Fas-Associated Phosphatase-1 (FAP-1), a negative regulator of Fas-mediated apoptosis. By sequestering Fas intracellularly and preventing its cell surface expression, FAP-1 effectively dampens the apoptotic signal. The disruption of the Fas-FAP-1 interaction, therefore, presents a promising therapeutic strategy for enhancing apoptosis in cancer cells that have developed resistance to Fas-mediated killing. This document details the molecular interactions, signaling pathways, and relevant experimental methodologies for studying the function of the Fas C-terminal tripeptide.

Introduction to Fas Signaling and its C-Terminal Regulation

The extrinsic apoptosis pathway is a crucial mechanism for the removal of damaged, infected, or unwanted cells. The Fas/FasL system is a prototypical example of this pathway. The binding of FasL to the Fas receptor on the cell surface initiates the trimerization of Fas, which in turn leads to the recruitment of the adapter protein Fas-Associated Death Domain (FADD) via homotypic interactions between their respective death domains (DD). FADD then recruits pro-caspase-8 through interactions between their death effector domains (DEDs), forming the DISC.[1][2] Within the DISC, pro-caspase-8 molecules undergo proximity-induced dimerization and auto-activation.[3] Active caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases such as caspase-3 and caspase-7, which execute the apoptotic program by cleaving a plethora of cellular substrates.[3]

The C-terminal region of the Fas receptor, however, introduces a layer of negative regulation to this potent death signal. The terminal three amino acids of human Fas, Ser-Leu-Val (SLV), constitute a PDZ-binding motif.[4][5] This motif is both necessary and sufficient for the interaction with the third PDZ domain of Fas-Associated Phosphatase-1 (FAP-1), also known as PTPN13.[4][5] FAP-1 is a large, non-receptor protein tyrosine phosphatase that acts as an inhibitor of Fas-mediated apoptosis.[2][6] The binding of FAP-1 to the Fas C-terminus prevents the trafficking of the Fas receptor to the cell surface, leading to its retention in intracellular compartments.[7][8] This sequestration effectively reduces the pool of Fas available for FasL binding and subsequent DISC formation, thereby rendering cells more resistant to apoptosis.[1][7]

The this compound and FAP-1 Interaction

The interaction between the Fas C-terminal SLV tripeptide and the PDZ domain of FAP-1 is a key regulatory checkpoint in Fas signaling. PDZ domains are common structural motifs that typically recognize short C-terminal peptide sequences, facilitating the assembly of protein complexes.[9]

Structural Basis of the Interaction

The binding of the this compound to the FAP-1 PDZ domain occurs through a canonical peptide-binding groove. The C-terminal valine residue of the SLV motif inserts into a hydrophobic pocket within the PDZ domain.[9] The preceding leucine and serine residues also make important contacts that contribute to the binding affinity and specificity.[5] The free carboxylate group of the terminal valine is recognized by a conserved loop in the PDZ domain, a characteristic feature of PDZ-ligand interactions.[9]

The following diagram illustrates the interaction between the this compound and the FAP-1 PDZ domain.

References

- 1. promega.com [promega.com]

- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for analyzing TRAIL- and Fas-induced signaling complexes by immunoprecipitation from human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. Characterization of the interactions between PDZ domains of the protein-tyrosine phosphatase PTPL1 and the carboxyl-terminal tail of Fas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. ulab360.com [ulab360.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 9. PDZ domains and their binding partners: structure, specificity, and modification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction Between the Fas C-Terminal Tripeptide and FAP-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between the Fas receptor (Fas/Apo-1/CD95) and the Fas-associated phosphatase-1 (FAP-1) is a critical regulatory checkpoint in the extrinsic apoptosis pathway. FAP-1, a large protein tyrosine phosphatase, directly binds to the C-terminal region of Fas, effectively shielding it from initiating the death signal. This interaction is mediated specifically by the terminal three amino acids of Fas—Ser-Leu-Val (SLV). By sequestering Fas intracellularly and preventing its transit to the cell surface, FAP-1 confers resistance to Fas-mediated apoptosis, a mechanism frequently exploited by cancer cells to evade immune surveillance. This guide provides a detailed examination of this molecular interaction, including quantitative binding data, the functional consequences, detailed experimental protocols for its study, and the therapeutic potential of its disruption.

The Core Interaction: Fas C-Terminus and the FAP-1 PDZ Domain

The inhibitory effect of FAP-1 on Fas-mediated apoptosis is contingent on a direct protein-protein interaction. Extensive research has pinpointed the precise molecular determinants of this binding event.

-

Fas Motif: The interaction is mediated by the final 15 amino acids of the Fas receptor's C-terminus.[1][2] Further investigation has revealed that the ultimate C-terminal tripeptide, Ser-Leu-Val (SLV) , is both necessary and sufficient for this binding.[3]

-

FAP-1 Domain: FAP-1 is a large, 270-kDa protein characterized by multiple protein-protein interaction domains, including six PDZ domains.[4] The binding of the Fas-SLV tripeptide occurs within one of these PDZ domains, specifically the third or fifth PDZ domain of FAP-1.[4] PDZ domains are common structural motifs that often recognize and bind to the C-terminal tails of other proteins, making this a classic example of PDZ-mediated interaction.

This specific and high-affinity interaction forms the basis for FAP-1's role as a negative regulator of Fas signaling.[5]

Quantitative Analysis of the Interaction

The development of synthetic peptides that mimic the Fas C-terminus has enabled the quantitative assessment of this interaction. These peptides can act as competitive inhibitors, blocking the binding of endogenous Fas to FAP-1.

Table 1: Inhibitory Potency of Fas C-Terminal Tripeptide

This table summarizes the dose-dependent ability of a synthetic this compound to inhibit the binding between Fas and FAP-1 in a molecular interaction assay.

| Concentration of Tripeptide | % Inhibition of Fas/FAP-1 Binding |

| 30 µM | 31.1%[6] |

| 50 µM | 44.3%[6] |

| 100 µM | 87.6%[6] |

| 1 mM | 100.7%[6] |

Data sourced from MedChemExpress, referencing foundational studies on Fas/FAP-1 binding inhibition.[6][7]

Table 2: Binding Affinity of High-Affinity FAP Ligand (OncoFAP)

For context, this table presents binding and inhibition data for OncoFAP, a recently developed ultra-high-affinity small organic ligand of FAP, demonstrating the potential for potent targeting of FAP.

| Ligand | Target Isoform | KD (nM) | IC50 (nM) |

| OncoFAP | Human FAP | 0.68[8] | 16.8[8] |

| OncoFAP | Murine FAP | 11.6[8] | 14.5[8] |

Note: This data is for a different FAP ligand and is provided for comparative purposes to illustrate high-affinity binding characteristics.[8]

Signaling Pathways and Mechanism of Inhibition

FAP-1's interaction with the Fas-SLV motif is not just a simple binding event; it fundamentally alters Fas trafficking and signaling, thereby providing a potent anti-apoptotic mechanism.

The Canonical Fas-Mediated Apoptosis Pathway

Upon binding its cognate ligand (FasL), the Fas receptor trimerizes, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[9] FADD, in turn, recruits procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[9] Within the DISC, procaspase-8 molecules undergo proximity-induced auto-activation, initiating a caspase cascade that culminates in apoptosis.[9][10]

FAP-1-Mediated Inhibition of Fas Signaling

FAP-1 disrupts the canonical pathway at its inception. By binding to the C-terminal SLV motif, FAP-1 retains the Fas receptor in cytoplasmic pools, associated with the cytoskeleton.[4][11] This prevents Fas from trafficking from the Golgi apparatus to the cell surface.[4][11] The reduced surface expression of Fas means that even in the presence of FasL, the DISC cannot form efficiently, and the apoptotic signal is aborted.[4][12] This mechanism is a key contributor to apoptosis resistance in tumors with high FAP-1 expression.[4]

Experimental Protocols

Studying the Fas/FAP-1 interaction requires a combination of genetic, biochemical, and biophysical techniques.

Yeast Two-Hybrid (Y2H) Assay for Interaction Discovery

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[13][14] It was instrumental in the initial discovery of the FAP-1 and Fas interaction.[5]

Principle: The assay splits a transcription factor (e.g., GAL4) into its DNA-binding domain (BD) and activation domain (AD).[13] The "bait" protein (Fas C-terminus) is fused to the BD, and the "prey" protein (FAP-1 PDZ domain library) is fused to the AD. If bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating a reporter gene (e.g., LacZ, HIS3) in yeast.[15]

Detailed Protocol:

-

Vector Construction:

-

Clone the cDNA encoding the C-terminal 15 amino acids of human Fas into a Y2H "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4-BD.

-

Clone a cDNA library from a relevant cell line (e.g., a human colon cancer cell line) into a Y2H "prey" vector (e.g., pGADT7), creating fusions with the GAL4-AD.

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109) with the bait plasmid and the prey library plasmids using the lithium acetate method.

-

-

Selection and Screening:

-

Plate the transformed yeast on selective medium lacking tryptophan and leucine (to select for cells containing both plasmids) and histidine (to select for an interaction).

-

Include a competitive inhibitor like 3-AT to suppress background growth from leaky HIS3 expression.

-

-

Confirmation (β-galactosidase assay):

-

Colonies that grow on the selective medium are patched onto a filter paper.

-

The cells are lysed by freeze-thawing.

-

The filter is incubated with a solution containing X-gal. A blue color indicates a positive interaction due to LacZ reporter gene activation.

-

-

Prey Plasmid Rescue and Sequencing:

-

Isolate the prey plasmids from positive yeast colonies.

-

Transform the plasmids into E. coli for amplification.

-

Sequence the plasmid insert to identify the interacting protein (e.g., FAP-1).

-

Co-Immunoprecipitation (Co-IP) for In Vivo Validation

Co-IP is used to demonstrate that two proteins interact within their native cellular environment.[16]

Principle: An antibody targeting a known protein (the "bait," e.g., Fas) is used to pull it out of a cell lysate. If another protein (the "prey," e.g., FAP-1) is part of a stable complex with the bait, it will be pulled down as well and can be detected by Western blotting.[17]

Detailed Protocol:

-

Cell Culture and Lysis:

-

Culture cells endogenously expressing or transfected to express Fas and FAP-1 (e.g., 293T or a colon cancer cell line).[5]

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail.[18]

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

-

Immunoprecipitation:

-

Add a primary antibody against the bait protein (e.g., anti-Fas antibody) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Use a magnetic rack to pellet the beads. Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using a primary antibody against the prey protein (e.g., anti-FAP-1 antibody) to confirm its presence in the immunoprecipitated complex.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free biophysical technique used to measure the kinetics (association and dissociation rates) and affinity (KD) of biomolecular interactions in real-time.[19][20]

Principle: One interactant (the "ligand," e.g., a purified FAP-1 PDZ domain) is immobilized on a sensor chip. The other interactant (the "analyte," e.g., the SLV tripeptide) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).[21]

Detailed Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

-

Inject a solution of the purified FAP-1 PDZ domain in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to covalently immobilize it to the surface via its primary amines.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

-

Analyte Injection and Kinetic Measurement:

-

Flow a running buffer (e.g., HBS-EP) over the chip until a stable baseline is achieved.

-

Inject a series of increasing concentrations of the analyte (Fas-SLV tripeptide) over the ligand-immobilized surface for a defined period (association phase).

-

Switch back to flowing only the running buffer and monitor the signal decrease (dissociation phase).

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a low pH buffer like glycine-HCl pH 2.5) to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding).

-

This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Therapeutic Implications and Future Directions

The negative regulation of Fas by FAP-1 is a compelling target for therapeutic intervention, particularly in oncology.

-

Sensitizing Tumors to Apoptosis: High FAP-1 expression is linked to resistance to Fas-induced apoptosis in various cancers.[5] A therapeutic agent that blocks the Fas/FAP-1 interaction could restore apoptosis sensitivity.

-

Peptide-Based Inhibitors: The direct cytoplasmic microinjection of the Ac-SLV tripeptide has been shown to induce Fas-mediated apoptosis in colon cancer cells that are normally resistant.[3] This provides proof-of-concept for using SLV-based molecules as pro-apoptotic drugs.[22]

-

Drug Development: Structural modifications of the SLV tripeptide have been explored to enhance its potency and cell permeability.[23] For example, adding hydrophobic groups to the N-terminus significantly increases inhibitory activity.[23] The development of small molecule inhibitors or cell-penetrating peptidomimetics that disrupt the FAP-1 PDZ/Fas-SLV interaction is a promising avenue for developing novel cancer therapeutics.

References

- 1. FAP-1: a protein tyrosine phosphatase that associates with Fas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FAP-1: A protein tyrosine phosphatase that associates with Fas - ProQuest [proquest.com]

- 3. The molecular interaction of Fas and FAP-1. A tripeptide blocker of human Fas interaction with FAP-1 promotes Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FAP-1 Association with Fas (Apo-1) Inhibits Fas Expression on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negative regulation of Fas-mediated apoptosis by FAP-1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. Fas Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. FAP-1 association with Fas (Apo-1) inhibits Fas expression on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 14. Yeast Two-Hybrid Assay to Identify Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. singerinstruments.com [singerinstruments.com]

- 16. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 17. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 21. scispace.com [scispace.com]

- 22. Inhibition of Fas associated phosphatase 1 (Fap1) facilitates apoptosis of colon cancer stem cells and enhances the effects of oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structural modification of this compound and its effects on the inhibitory activity of Fas/FAP-1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Fas C-Terminal Tripeptide in the Death-Inducing Signaling Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fas receptor (FasR), a member of the tumor necrosis factor receptor superfamily, plays a pivotal role in the extrinsic pathway of apoptosis. Upon engagement by its cognate ligand, Fas ligand (FasL), FasR trimerizes and recruits intracellular adapter proteins to form the Death-Inducing Signaling Complex (DISC), ultimately leading to caspase activation and programmed cell death. While the core interactions within the DISC, involving the Fas death domain (DD), FADD, and procaspase-8, are well-characterized, the regulatory role of the Fas C-terminal region is of increasing interest. This technical guide provides an in-depth examination of the Fas C-terminal tripeptide, its interaction with Fas-associated phosphatase-1 (FAP-1), and the implications for DISC formation and function. We present quantitative data on these interactions, detailed experimental protocols for their investigation, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Fas/FasL Signaling Pathway and the DISC

The Fas/FasL signaling pathway is a critical regulator of apoptosis in various physiological and pathological processes, including immune homeostasis, development, and cancer. The binding of FasL to FasR initiates the formation of the DISC, a multi-protein complex assembled at the intracellular death domain of the Fas receptor. The core components of the DISC include the Fas-associated death domain (FADD) adapter protein and procaspase-8. This assembly facilitates the dimerization and auto-activation of procaspase-8, which in turn initiates a caspase cascade, leading to the execution phase of apoptosis.

However, the signaling output of Fas activation is not solely pro-apoptotic and is subject to intricate regulation. One key negative regulator is the Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase that interacts with the C-terminus of Fas. This interaction can modulate the apoptotic signal and represents a potential target for therapeutic intervention.

The this compound: A Key Regulatory Motif

The extreme C-terminus of the human Fas receptor contains a three-amino-acid sequence, Ser-Leu-Val (SLV) , which serves as a critical recognition motif for the third PDZ (PSD-95/Dlg/ZO-1) domain of FAP-1. The acetylated form of this tripeptide, Ac-Ser-Leu-Val-OH (Ac-SLV-OH), has been shown to be both necessary and sufficient for this interaction.

Role in FAP-1 Binding and Inhibition of Apoptosis

The binding of FAP-1 to the this compound has been demonstrated to inhibit Fas-induced apoptosis. FAP-1 is thought to exert its anti-apoptotic effect by preventing the recruitment of pro-apoptotic signaling molecules to the DISC or by dephosphorylating key signaling components. By physically associating with the C-terminus of Fas, FAP-1 can sterically hinder the proper formation and function of the DISC.

Quantitative Analysis of the this compound Interaction

| Compound | Concentration | Inhibition of Fas/FAP-1 Binding (%) | Reference |

| This compound (Ac-SLV-OH) | 30 µM | 31.1 | [1] |

| 50 µM | 44.3 | [1] | |

| 100 µM | 87.6 | [1] | |

| 1 mM | 100.7 | [1] |

Table 1: Inhibitory Potency of this compound on Fas/FAP-1 Binding.[1]

For context, other potent peptide-based inhibitors of FAP have been developed with high affinity. For instance, the FAP-binding peptide FAP-2286 exhibits a mean half-maximal inhibitory concentration (IC50) of 2.7 nM for binding to cell surface FAP.[2] This highlights the potential for developing high-affinity binders targeting the FAP-1 PDZ domain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the this compound and the DISC complex.

In Vitro Fas/FAP-1 Binding Inhibition Assay

This assay is used to quantify the ability of the this compound to disrupt the interaction between Fas and FAP-1.

Principle: A recombinant protein corresponding to the third PDZ domain of FAP-1 is immobilized on a solid support (e.g., an ELISA plate). A labeled form of the Fas C-terminal region (or a peptide containing the SLV motif) is then added in the presence of varying concentrations of the competitor peptide (Ac-SLV-OH). The amount of labeled Fas peptide that binds to the immobilized FAP-1 PDZ domain is then quantified, allowing for the determination of the inhibitory potency of the competitor.

Detailed Protocol:

-

Reagent Preparation:

-

Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6.

-

Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

-

Blocking Buffer: 5% non-fat dry milk in PBST.

-

Assay Buffer: 1% BSA in PBST.

-

Recombinant FAP-1 PDZ3 domain protein (e.g., GST-fusion protein).

-

Biotinylated peptide corresponding to the C-terminal 15 amino acids of Fas.

-

Ac-SLV-OH competitor peptide.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

-

Stop Solution: 2 M H2SO4.

-

-

Procedure:

-

Coat a 96-well microtiter plate with 100 µL/well of recombinant FAP-1 PDZ3 domain (1-5 µg/mL in Coating Buffer) overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Prepare serial dilutions of the Ac-SLV-OH competitor peptide in Assay Buffer.

-

In each well, add 50 µL of the competitor peptide dilution and 50 µL of the biotinylated Fas C-terminal peptide (at a fixed concentration, e.g., 1 µg/mL) in Assay Buffer.

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL/well of Streptavidin-HRP conjugate (diluted in Assay Buffer according to the manufacturer's instructions) and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL/well of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the competitor peptide using the formula: % Inhibition = 100 * (1 - (Absorbance_sample - Absorbance_blank) / (Absorbance_no_inhibitor - Absorbance_blank)).

-

Plot the percentage of inhibition against the logarithm of the competitor concentration to generate a dose-response curve and determine the IC50 value.

-

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful genetic method to identify and characterize binary protein-protein interactions in vivo.

Principle: The transcription factor required for the expression of a reporter gene is split into two functional domains: a DNA-binding domain (DBD) and an activation domain (AD). The "bait" protein (e.g., the C-terminal tail of Fas) is fused to the DBD, and the "prey" protein (e.g., FAP-1 or a cDNA library) is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, LacZ), allowing for cell growth on selective media or a colorimetric change.

Detailed Protocol:

-

Vector Construction:

-

Clone the cDNA encoding the C-terminal region of Fas into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

-

Clone the cDNA encoding the third PDZ domain of FAP-1 into a prey vector (e.g., pGADT7), creating a fusion with the GAL4 activation domain.

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate method.

-

As controls, transform yeast with:

-

Bait plasmid alone.

-

Prey plasmid alone.

-

Bait plasmid with an empty prey vector.

-

Prey plasmid with an empty bait vector.

-

Positive control plasmids (e.g., p53 and SV40 large T-antigen).

-

-

-

Interaction Screening:

-

Plate the transformed yeast on selective media. Initially, plate on medium lacking tryptophan and leucine (-Trp/-Leu) to select for yeast that have taken up both plasmids.

-

To test for interaction, replica-plate the colonies onto a more stringent selective medium lacking tryptophan, leucine, and histidine (-Trp/-Leu/-His). 3-Amino-1,2,4-triazole (3-AT) can be added to suppress low levels of leaky HIS3 expression.

-

For a more stringent selection and qualitative assessment, use a medium also lacking adenine (-Trp/-Leu/-His/-Ade).

-

Perform a β-galactosidase filter lift assay to detect LacZ reporter gene activation.

-

-

Analysis:

-

Growth on the high-stringency selective medium and a blue color in the β-galactosidase assay indicate a positive protein-protein interaction.

-

Co-Immunoprecipitation (Co-IP) for DISC Complex Analysis

Co-IP is used to study protein-protein interactions in a cellular context by using an antibody to pull down a target protein and its binding partners.

Principle: Cells are lysed under non-denaturing conditions to preserve protein complexes. An antibody specific to a "bait" protein (e.g., Fas) is added to the cell lysate and allowed to bind. Protein A/G beads are then used to capture the antibody-protein complex. After washing away non-specifically bound proteins, the entire complex is eluted and analyzed by Western blotting using antibodies against the suspected interacting "prey" proteins (e.g., FADD, Caspase-8).

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., Jurkat T-cells, which endogenously express Fas) to a high density.

-

To induce DISC formation, treat the cells with an agonistic anti-Fas antibody (e.g., CH11) or recombinant FasL for a specified time (e.g., 0, 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Harvest the cells and wash them with ice-cold PBS.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody against the bait protein (e.g., anti-Fas antibody) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against the expected interacting proteins (e.g., anti-FADD, anti-Caspase-8).

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Visualization of Signaling Pathways and Workflows

Fas Signaling Pathway Leading to Apoptosis

Regulation of Fas Signaling by FAP-1

Experimental Workflow for Co-Immunoprecipitation

Conclusion and Future Directions

The this compound represents a key regulatory element in the Fas signaling pathway. Its interaction with FAP-1 provides a mechanism for downregulating Fas-mediated apoptosis, a process with significant implications for both normal physiology and disease. A thorough understanding of this interaction, supported by robust quantitative data and detailed experimental methodologies, is essential for the development of novel therapeutics that can modulate this pathway. Future research should focus on obtaining high-resolution structural information of the Fas C-terminus in complex with the FAP-1 PDZ domain and on the development of highly specific and potent small molecule or peptide-based inhibitors that can disrupt this interaction for therapeutic benefit in diseases such as cancer, where evasion of apoptosis is a key hallmark. The experimental approaches detailed in this guide provide a solid foundation for researchers to further explore this critical aspect of apoptosis regulation.

References

- 1. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Ac-Ser-Leu-Val-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Ac-Ser-Leu-Val-OH has been identified as a key modulator of the extrinsic apoptosis pathway. By mimicking the C-terminal sequence of the Fas receptor (CD95/APO-1), it competitively inhibits the interaction between Fas and the Fas-associated phosphatase-1 (FAP-1). This guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ac-Ser-Leu-Val-OH, detailing its mechanism of action, the structural requirements for its inhibitory activity, and relevant experimental protocols. The information presented herein is intended to support further research and drug development efforts targeting the Fas signaling pathway for therapeutic intervention, particularly in oncology.

Introduction: The Fas/FAP-1 Signaling Axis

The Fas receptor is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily that plays a pivotal role in regulating programmed cell death, or apoptosis. Upon binding of its natural ligand, the Fas ligand (FasL), the Fas receptor trimerizes and recruits adaptor proteins, most notably the Fas-associated death domain (FADD), to its intracellular death domain. This assembly forms the Death-Inducing Signaling Complex (DISC), which subsequently activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase, acts as a negative regulator of Fas-mediated apoptosis. FAP-1 interacts with the C-terminal 15 amino acids of the Fas receptor through its third PDZ (GLGF) domain, sterically hindering the recruitment of FADD and thereby inhibiting the formation of the DISC and subsequent apoptotic signaling.[1] The tripeptide sequence Ser-Leu-Val (SLV) at the extreme C-terminus of Fas has been identified as the minimal and sufficient motif for this interaction.[1]

Mechanism of Action of Ac-Ser-Leu-Val-OH

The synthetic peptide Ac-Ser-Leu-Val-OH functions as a competitive inhibitor of the Fas/FAP-1 interaction. By mimicking the C-terminal SLV motif of the Fas receptor, it binds to the third PDZ domain of FAP-1. This binding event prevents FAP-1 from associating with the Fas receptor, thereby liberating the receptor's death domain. Consequently, the threshold for Fas-mediated apoptosis is lowered, and cells become more susceptible to apoptotic stimuli. Direct cytoplasmic microinjection of Ac-Ser-Leu-Val-OH has been shown to induce Fas-mediated apoptosis in colon cancer cell lines that express both Fas and FAP-1.[1]

Figure 1. Signaling pathway of Fas-mediated apoptosis and the role of Ac-Ser-Leu-Val-OH.

Structure-Activity Relationship (SAR) Studies

The structural features of Ac-Ser-Leu-Val-OH are critical for its inhibitory activity against the Fas/FAP-1 interaction. SAR studies have elucidated the importance of each component of the tripeptide.

Core Tripeptide Modifications

| Position | Modification | Effect on Inhibitory Activity | Rationale |

| C-terminus (Val) | Replacement with other amino acids (e.g., Ile, Leu) | Significantly reduced potency | The L-Val residue is essential for binding. |

| Absence of the carboxyl group | Abolished activity | The carboxyl group is critical for interaction with the PDZ domain of FAP-1. | |

| Middle Position (Leu) | Replacement with other hydrophobic residues | Tolerated to some extent | Hydrophobicity in this position is important, but Leu provides optimal interaction. |

| N-terminus (Ser) | Replacement of the hydroxyl group | Reduced potency | The hydroxyl group of Serine acts as a hydrogen bond donor, contributing to binding affinity. |

N-terminal Modifications

The introduction of hydrophobic groups to the N-terminus of the tripeptide has been shown to significantly enhance its inhibitory potency.

| N-terminal Modification | Relative Potency |

| Acetyl (Ac) | Baseline |

| Phenylaminocarbonyl | Remarkable increase |

| Phenylaminocarbonyl with Glu at meta-position | Further improvement |

Data synthesized from literature.[2][3][4] Specific IC50 values for all analogs are not consistently reported across studies.

Experimental Protocols

Synthesis of Ac-Ser-Leu-Val-OH via Solid-Phase Peptide Synthesis (SPPS)

Figure 2. Workflow for the solid-phase synthesis of Ac-Ser-Leu-Val-OH.

Materials:

-

Fmoc-Val-Wang resin

-

Fmoc-Leu-OH

-

Fmoc-Ser(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine in Dimethylformamide (DMF)

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

-

Amino Acid Coupling (Leucine): Dissolve Fmoc-Leu-OH, DIC, and HOBt in DMF. Add the solution to the resin and shake for 2 hours. Wash thoroughly.

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Serine): Dissolve Fmoc-Ser(tBu)-OH, DIC, and HOBt in DMF. Add the solution to the resin and shake for 2 hours. Wash thoroughly.

-

Fmoc Deprotection: Repeat step 2.

-

N-terminal Acetylation: Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash thoroughly.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Filter and precipitate the peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Fas/FAP-1 Binding Inhibition Assay

This assay quantifies the ability of Ac-Ser-Leu-Val-OH to inhibit the binding of FAP-1 to the Fas receptor.

Figure 3. Workflow for the in vitro Fas/FAP-1 binding inhibition assay.

Materials:

-

Recombinant GST-fused Fas C-terminal peptide

-

Recombinant FAP-1 protein

-

Ac-Ser-Leu-Val-OH and its analogs

-

ELISA plates

-

Bovine Serum Albumin (BSA)

-

Primary antibody against FAP-1

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

HRP substrate (e.g., TMB)

-

Plate reader

Procedure:

-

Plate Coating: Coat ELISA plate wells with GST-Fas C-terminal peptide and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with 5% BSA in PBS for 1 hour.

-

Inhibition Reaction: Add a constant concentration of FAP-1 protein and varying concentrations of Ac-Ser-Leu-Val-OH (or analogs) to the wells. Incubate for 2 hours.

-

Washing: Wash the plate to remove unbound proteins and inhibitor.

-

Primary Antibody Incubation: Add the primary antibody against FAP-1 and incubate for 1 hour.

-

Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Detection: Wash the plate and add the HRP substrate. Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the peptide and determine the IC50 value.

Cell-Based Apoptosis Assay

This assay determines the ability of Ac-Ser-Leu-Val-OH to sensitize cells to Fas-mediated apoptosis.

Materials:

-

Fas- and FAP-1-expressing cancer cell line (e.g., DLD-1)

-

Ac-Ser-Leu-Val-OH

-

Anti-Fas antibody (agonistic)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Culture: Culture the chosen cell line to the desired confluency.

-

Peptide Treatment: Treat the cells with varying concentrations of Ac-Ser-Leu-Val-OH for a predetermined time.

-

Apoptosis Induction: Add a sub-lethal concentration of the agonistic anti-Fas antibody to induce apoptosis.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Data Analysis: Compare the percentage of apoptotic cells in the peptide-treated groups to the control group (anti-Fas antibody alone).

Conclusion and Future Directions